![molecular formula C21H24N8O5 B12293904 N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid CAS No. 751-44-0](/img/structure/B12293904.png)
N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido N-[4-[[1-(2,4-diamino-6-pteridinil)etil]metilamino]benzoil]-L-glutámico: es un compuesto sintético conocido por su papel significativo en varios campos científicos, incluyendo la química, la biología y la medicina. Este compuesto está estructuralmente relacionado con el ácido fólico y a menudo se estudia por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido N-[4-[[1-(2,4-diamino-6-pteridinil)etil]metilamino]benzoil]-L-glutámico típicamente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común involucra el acoplamiento de 2,4-diamino-6-pteridinilmetilamina con ácido 4-aminobenzoico, seguido de la unión del residuo ácido glutámico. Las condiciones de reacción a menudo requieren el uso de agentes de acoplamiento como carbodiimidas o sales de uronio para facilitar la formación de enlaces amida .
Métodos de Producción Industrial: A escala industrial, la producción de este compuesto puede implicar el uso de sintetizadores automatizados y reactores a gran escala para asegurar un alto rendimiento y pureza. El proceso típicamente incluye pasos de purificación rigurosos como la cristalización o la cromatografía para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido N-[4-[[1-(2,4-diamino-6-pteridinil)etil]metilamino]benzoil]-L-glutámico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado bajo condiciones específicas para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las condiciones para las reacciones de sustitución pueden implicar el uso de bases o ácidos para facilitar la reacción.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de pteridina, mientras que la reducción puede conducir a la formación de compuestos de pteridina reducidos .
Aplicaciones Científicas De Investigación
El ácido N-[4-[[1-(2,4-diamino-6-pteridinil)etil]metilamino]benzoil]-L-glutámico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en el análisis de derivados del ácido fólico y compuestos relacionados.
Biología: El compuesto se estudia por su papel en los procesos celulares y su potencial como agente terapéutico.
Medicina: La investigación se centra en su posible uso en el tratamiento del cáncer debido a su similitud estructural con el ácido fólico, que es esencial para la síntesis y reparación del ADN.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y como estándar en procesos de control de calidad.
Mecanismo De Acción
El mecanismo de acción del ácido N-[4-[[1-(2,4-diamino-6-pteridinil)etil]metilamino]benzoil]-L-glutámico implica su interacción con enzimas y receptores celulares. El compuesto puede inhibir la actividad de la dihidrofolato reductasa, una enzima crucial para la síntesis de tetrahidrofolato, una forma de ácido fólico necesaria para la síntesis de ADN. Al inhibir esta enzima, el compuesto puede interrumpir la síntesis de ADN y la división celular, lo que lo convierte en un posible candidato para la terapia contra el cáncer .
Comparación Con Compuestos Similares
Compuestos Similares:
Metotrexato: Un agente quimioterapéutico conocido que también inhibe la dihidrofolato reductasa.
Aminopterina: Otro análogo del ácido fólico con efectos inhibitorios similares sobre la dihidrofolato reductasa.
Pemetrexed: Un antifolato multidiana que inhibe varias enzimas involucradas en el metabolismo del folato.
Unicidad: El ácido N-[4-[[1-(2,4-diamino-6-pteridinil)etil]metilamino]benzoil]-L-glutámico es único debido a sus modificaciones estructurales específicas, que pueden conferir diferentes propiedades farmacocinéticas y potenciales terapéuticos en comparación con otros análogos del ácido fólico .
Propiedades
Número CAS |
751-44-0 |
|---|---|
Fórmula molecular |
C21H24N8O5 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
2-[[4-[1-(2,4-diaminopteridin-6-yl)ethyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H24N8O5/c1-10(14-9-24-18-16(25-14)17(22)27-21(23)28-18)29(2)12-5-3-11(4-6-12)19(32)26-13(20(33)34)7-8-15(30)31/h3-6,9-10,13H,7-8H2,1-2H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28) |
Clave InChI |
PDZWMZKEQIIYKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C2C(=N1)C(=NC(=N2)N)N)N(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)

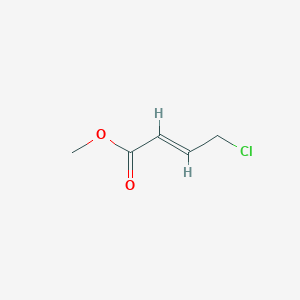
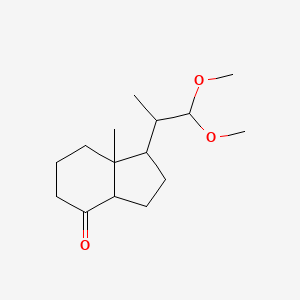
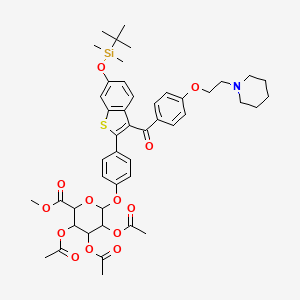
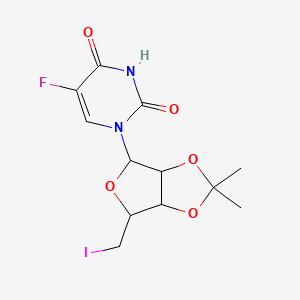
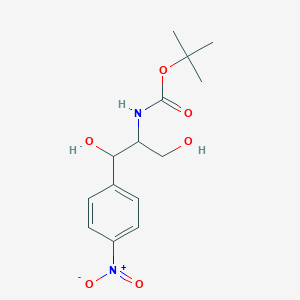
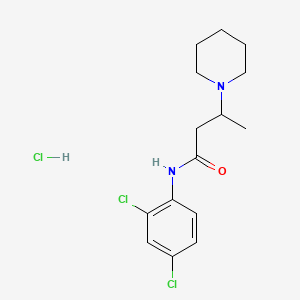
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
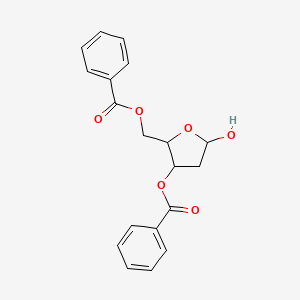
![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)
![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)
